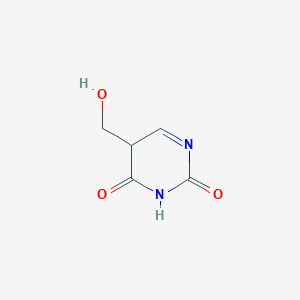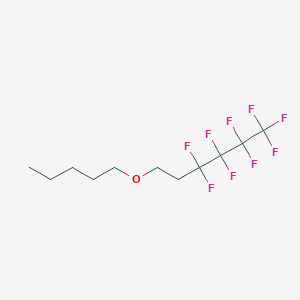
all-trans-Fucoxanthin
Descripción general
Descripción
All-trans-Fucoxanthin is a naturally occurring carotenoid found predominantly in brown seaweeds and microalgae. It is known for its unique chemical structure, which includes an allenic bond, nine conjugated double bonds, and various oxygenic functional groups such as hydroxyl, epoxy, carbonyl, and carboxyl moieties . This compound is responsible for the brownish color of the algae and plays a crucial role in light-harvesting during photosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of all-trans-Fucoxanthin is complex due to its intricate structure. Typically, it involves the extraction from natural sources rather than chemical synthesis. The extraction process often employs solvents like ethanol, acetone, or hexane . Advanced methods such as supercritical carbon dioxide extraction, microwave-assisted extraction, and enzyme-assisted extraction have also been explored to improve yield and purity .
Industrial Production Methods
Industrial production of this compound primarily relies on the cultivation of microalgae such as Phaeodactylum tricornutum and brown seaweeds like Undaria pinnatifida . The harvested biomass undergoes processes like drying, grinding, and solvent extraction. The crude extract is then purified using techniques like column chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
All-trans-Fucoxanthin undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of epoxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Isomerization: Heat and light can induce isomerization, converting this compound to its cis-isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents like sodium borohydride can be used.
Isomerization: Isomerization can be induced by UV light or heat.
Major Products
Oxidation Products: Epoxides, hydroxy compounds, and apo-fucoxanthinone.
Reduction Products: Less oxidized carotenoids.
Isomerization Products: Cis-isomers of Fucoxanthin.
Aplicaciones Científicas De Investigación
All-trans-Fucoxanthin has garnered significant interest in various fields due to its diverse biological activities:
Chemistry: Used as a natural pigment and antioxidant in various formulations.
Biology: Studied for its role in photosynthesis and light-harvesting in algae.
Medicine: Exhibits anti-cancer, anti-obesity, anti-diabetic, and anti-inflammatory properties.
Industry: Utilized in the food and cosmetic industries as a natural colorant and bioactive ingredient.
Mecanismo De Acción
All-trans-Fucoxanthin exerts its effects through various molecular pathways:
Antioxidant Activity: Neutralizes free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by downregulating proteins like STAT3, cyclin B1, and survivin.
Anti-obesity Activity: Stimulates the expression of mitochondrial uncoupling protein 1 in white adipose tissue, promoting thermogenesis.
Comparación Con Compuestos Similares
All-trans-Fucoxanthin is unique among carotenoids due to its allenic bond and specific functional groups. Similar compounds include:
Neoxanthin: Another xanthophyll with similar antioxidant properties but different structural features.
Dinoxanthin: Shares some structural similarities but differs in its biological activities.
Peridinin: Found in dinoflagellates, with distinct light-harvesting properties.
This compound stands out due to its potent biological activities and unique chemical structure, making it a valuable compound for various applications.
Propiedades
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+ | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWWTRQNNRNTPU-BWRPRJLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)CC12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fucoxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3351-86-8 | |
| Record name | Fucoxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | Fucoxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B7942763.png)
![2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B7942772.png)








